molecular formula C22H18N2O4 B1443526 (R)-famoxadone CAS No. 332061-45-7

(R)-famoxadone

Cat. No. B1443526
M. Wt: 374.4 g/mol
InChI Key: PCCSBWNGDMYFCW-JOCHJYFZSA-N
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Description

(-R)-Famoxadone is a fungicide that belongs to the family of oxazolidinone compounds. It is used to control various fungal diseases on crops, such as rice, wheat, and maize. These compounds have been studied extensively in the past few decades due to their strong activity against fungi, which is why they have become increasingly popular in the agricultural industry.

Scientific Research Applications

Bioactivity and Toxicity in Agricultural Context

  • Stereoselective Bioactivity and Acute Toxicity in Cucurbits and Soil : A study by Wang et al. (2020) revealed that (R)-famoxadone demonstrates significant bioactivity against various fungal species, with bioactivities being significantly higher compared to its enantiomer S-(+)-famoxadone. The study also highlighted its acute toxicity, especially towards non-target organisms like Eisenia foetida.

Residues and Fate in Agricultural Produce

  • Fungicide Residues in Grapes and Wine Production : Research by Abreu et al. (2006) focused on the decay ratio of famoxadone in grapes during maturation and wine production, noting that the residue levels in wine were below the detection limit, suggesting effective degradation or removal during the wine production process.

Mode of Action on Pathogens

  • Inhibition of Sporangial Differentiation and Zoospore Release : Andrieu et al. (2001) studied famoxadone's biological mode of action, revealing its potent inhibitory effects on sporangial differentiation and zoospore release in fungi, contributing to its effectiveness as a fungicide.

Environmental Behavior and Degradation

  • Stereoselective Environmental Fate in Soils : Xu et al. (2021) reported on the environmental fate of famoxadone enantiomers, indicating that R-famoxadone degrades preferentially in soil, affecting the environmental and health risk assessments of these compounds.

  • Dissipation in Vegetables Under Greenhouse Conditions : A study by López-Ruiz et al. (2019) focused on the dissipation of famoxadone in vegetables, finding varying half-lives across different vegetable types, which is crucial for understanding its environmental impact.

Inhibitory Effects on Cytochrome bc1 Complex

  • Inhibition of Ubiquinol Cytochrome c Reductase : Research by Pember et al. (2005) delved into famoxadone's inhibitory effects on the mitochondrial enzyme ubiquinol cytochrome c reductase, contributing to its fungicidal action.

properties

IUPAC Name

(5R)-3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-22(16-12-14-19(15-13-16)27-18-10-6-3-7-11-18)20(25)24(21(26)28-22)23-17-8-4-2-5-9-17/h2-15,23H,1H3/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCSBWNGDMYFCW-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)O1)NC2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C(=O)N(C(=O)O1)NC2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701155221
Record name (5R)-5-Methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-2,4-oxazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-famoxadone

CAS RN

332061-45-7
Record name (5R)-5-Methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-2,4-oxazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332061-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5R)-5-Methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-2,4-oxazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Citations

For This Compound
10
Citations
M Wang, Z Ji, J Xu, C Zhang, Y Yang, X Liang… - … Science and Pollution …, 2021 - Springer
The chiral pesticide famoxadone is mainly applied to control fungal diseases on fruiting vegetables. The fungicidal activity, ecotoxicological effects, and degradation behavior of …
Number of citations: 7 link.springer.com
G Xu, X Jia, C Wu, X Liu, F Dong - Journal of Agricultural and Food …, 2021 - ACS Publications
… S-Famoxadone and R-famoxadone formed a coordination bond with the Q o pocket of bc 1 , … R-famoxadone and S-famoxadone. Oxygen of the five-membered cycle in R-famoxadone …
Number of citations: 10 pubs.acs.org
JA Sternberg, D Geffken, JB Adams Jr… - Pest Management …, 2001 - Wiley Online Library
Famoxadone (3‐anilino‐5‐methyl‐5‐(4‐phenoxyphenyl)‐1,3‐oxazolidine‐2,4‐dione), is a new agricultural fungicide recently commercialized by DuPont under the trade name …
Number of citations: 86 onlinelibrary.wiley.com
G Xu, X Jia, J Li, L Kuang, H Li, F Dong - Chirality, 2021 - Wiley Online Library
Famoxadone enantiomers were separated on Lux Amylose‐1 chiral column and determined by ultra‐performance liquid chromatography coupled with tandem mass spectrometry (…
Number of citations: 2 onlinelibrary.wiley.com
G Xu, X Jia, X Wu, J Xu, X Liu, X Pan… - Journal of separation …, 2018 - Wiley Online Library
Famoxadone is a widely used chiral fungicide on tomato, apple, and grape. But it is still being employed as a racemic mixture without distinguishing the difference between enantiomers…
C Lin, L Zhang, H Zhang, Q Wang, J Zhu… - … Science and Pollution …, 2018 - Springer
The enantioselective degradation of myclobutanil and famoxadone enantiomers in grape under open field was investigated in this study. The absolute configuration of myclobutanil and …
Number of citations: 16 link.springer.com
Z Meng, J Cui, R Li, W Sun, X Bao, J Wang… - Science of The Total …, 2022 - Elsevier
… higher than that of R-famoxadone. In addition, the activity of S-famoxadone against three aquatic organisms was lower than that of R-famoxadone. However, R-famoxadone could be …
Number of citations: 14 www.sciencedirect.com
L Esser, CA Yu, D Xia - Current pharmaceutical design, 2014 - ingentaconnect.com
The emergence of drug resistance has devastating economic and social consequences, a testimonial of which is the rise and fall of inhibitors against the respiratory component …
Number of citations: 27 www.ingentaconnect.com
F Wang, X Li, S Jiang, J Han, J Wu… - Journal of Agricultural …, 2023 - ACS Publications
Unreasonable application of pesticides may result in residues in the environment and foods. Chiral pesticides consist of two or more enantiomers, which may exhibit different behaviors. …
Number of citations: 3 pubs.acs.org
KD Racke - Chemistry International--Newsmagazine for IUPAC, 2002 - degruyter.com
The Codex Committee on Pesticide Residues (CCPR) convened at The Hague this past May to continue its mission of promulgating recommendations on international standards for …
Number of citations: 2 www.degruyter.com

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